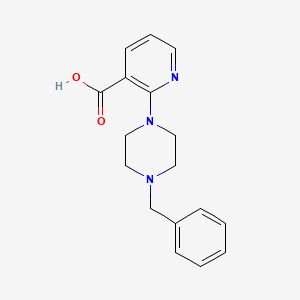
2-(4-Benzyl-1-piperazinyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyl-1-piperazinyl)nicotinic acid is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihistamine and Antidepressant Activity
Compounds derived from nicotinic acid, including 2-(4-Benzyl-1-piperazinyl)nicotinic acid, have been explored for their potential antihistamine and antidepressant activities. Research indicates that these compounds, due to their structural resemblance with known antidepressant agents, may have pharmacological significance. For instance, certain nicotinic acid derivatives have shown significant affinity for histamine H1-receptors, which suggests potential utility in addressing histamine-related physiological responses (Kmoníček et al., 1994).
Herbicidal Activity
Nicotinic acid derivatives have been investigated for their herbicidal properties. A study on substituted aryl-formyl piperidinone derivatives, which include structural elements of nicotinic acid, found that these compounds exhibit herbicidal activity. One such compound displayed significant effectiveness as an inhibitor, suggesting the potential of nicotinic acid derivatives in agricultural applications (Fu et al., 2021).
Antibacterial Activities
Research has shown that 1,4-Disubstituted piperazines, which are structurally related to this compound, exhibit promising antibacterial activities. These compounds have demonstrated effectiveness against resistant strains of bacteria, making them of interest in the development of new antibacterial agents (Shroff et al., 2022).
Pharmaceutical Compositions
Certain benzoguanamine derivatives of nicotinic acid have been shown to possess strong anti-inflammatory actions. These compounds, including derivatives of this compound, can be formulated into pharmaceutical compositions for treating inflammatory conditions or disorders (Matsumura et al., 1982).
Supramolecular Synthesis
Nicotinic acid derivatives have been used in supramolecular synthesis, which is a domain of chemistry focusing on the design and synthesis of complex molecular structures. The hydrogen bonding functionality of these compounds can direct the supramolecular assembly of co-crystals, showing their utility in material science and nanotechnology (Lemmerer et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDGEHFRJKMLTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)
![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)
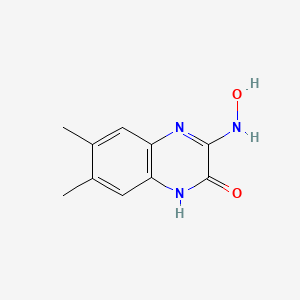
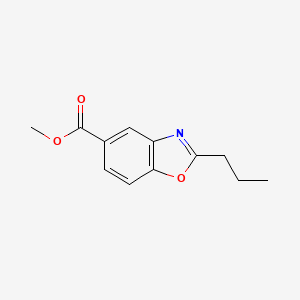
![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)
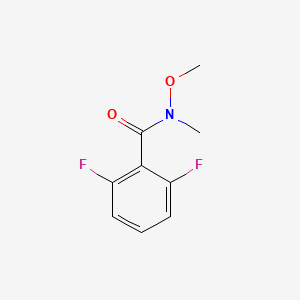

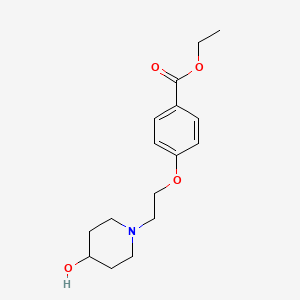


![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)
